molecular formula C20H18N4O3S B12139516 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12139516
M. Wt: 394.4 g/mol
InChI Key: XCCLUQPAWOUSRL-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. Its systematic name is 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

    Molecular Formula: CHNOS

    Molecular Weight: 305.31 g/mol

    CAS Number: 557066-48-5

Chemical Reactions Analysis

The compound likely undergoes various reactions, including:

    Oxidation: Oxidative processes can modify the furan and triazole moieties.

    Reduction: Reduction reactions may affect the triazole ring or the furan groups.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Researchers explore this compound’s applications across several fields:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Investigating its interactions with biological targets (enzymes, receptors, etc.).

    Medicine: Potential drug candidates due to its structural features.

    Industry: Perhaps in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains speculative. It likely interacts with specific proteins or pathways, affecting cellular processes. Further research is needed to elucidate this.

Comparison with Similar Compounds

. Comparing their structures and properties could reveal unique features.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18N4O3S/c1-14-5-2-6-15(11-14)21-18(25)13-28-20-23-22-19(17-8-4-10-27-17)24(20)12-16-7-3-9-26-16/h2-11H,12-13H2,1H3,(H,21,25)

InChI Key

XCCLUQPAWOUSRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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